molecular formula C10H18ClNO2 B2706067 Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride CAS No. 2344680-86-8

Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride

Cat. No. B2706067
CAS RN: 2344680-86-8
M. Wt: 219.71
InChI Key: SQBYKCNAIMVWAT-UHFFFAOYSA-N
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Description

“Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2344680-86-8 . It has a molecular weight of 219.71 . The compound is typically stored at 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for “Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride” is 1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(11-7-8)4-2-3-5-10;/h8,11H,2-7H2,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride” is a powder . The compound is stable at normal temperatures and should be stored at 4 degrees Celsius .

Scientific Research Applications

Peptide Synthesis

The compound has been utilized in the synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, representing a novel class of dipeptide synthons. These synthons have demonstrated the ability to undergo expected reactions with carboxylic acids and thioacids, proving their utility in peptide synthesis as dipeptide building blocks. This application is particularly significant in the synthesis of nonapeptides, such as analogues of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B, highlighting the compound's role in developing complex peptide-based structures (Suter, Stoykova, Linden, & Heimgartner, 2000).

Organic Synthesis

Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate, a related structure, underwent nucleophilic ring opening reaction to yield functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These derivatives are crucial structural sub-units in several classes of bioactive compounds, illustrating the versatility of the spirocyclic structure in synthesizing complex organic molecules (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Anticonvulsant Research

Further research into N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs revealed their anticonvulsant activity. These studies employed the Topliss structure activity and Craig plot analytical approaches, along with CLOG P analysis, to correlate physicochemical parameters with anticonvulsant activity. This work led to the identification of several substituted benzyloxy compounds with significant activity, showcasing the potential of spirocyclic compounds in anticonvulsant drug development (Farrar et al., 1993).

Anticancer Research

1-Thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized and evaluated for their anticancer activity. The study targeted HepG-2, PC-3, and HCT116 cell lines, with several compounds showing moderate to high inhibition activities. This research underlines the potential therapeutic applications of spirocyclic compounds in oncology, offering a new avenue for the development of anticancer agents (Flefel et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(11-7-8)4-2-3-5-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBYKCNAIMVWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCCC2)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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